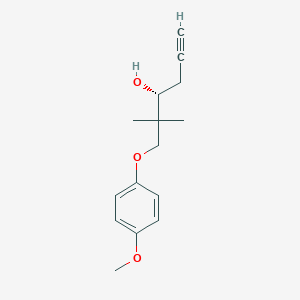
(3R)-1-(4-Methoxyphenoxy)-2,2-dimethylhex-5-yn-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R)-1-(4-Methoxyphenoxy)-2,2-dimethylhex-5-yn-3-ol is an organic compound characterized by its unique structure, which includes a methoxyphenoxy group and a dimethylhexynol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-1-(4-Methoxyphenoxy)-2,2-dimethylhex-5-yn-3-ol typically involves the reaction of 4-methoxyphenol with 2,2-dimethylhex-5-yn-3-ol under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
(3R)-1-(4-Methoxyphenoxy)-2,2-dimethylhex-5-yn-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
(3R)-1-(4-Methoxyphenoxy)-2,2-dimethylhex-5-yn-3-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It may be used in the production of specialty chemicals or materials.
Wirkmechanismus
The mechanism of action of (3R)-1-(4-Methoxyphenoxy)-2,2-dimethylhex-5-yn-3-ol involves its interaction with specific molecular targets. The methoxyphenoxy group can bind to receptors or enzymes, modulating their activity. The compound may also participate in signaling pathways, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3R)-1-(4-Hydroxyphenoxy)-2,2-dimethylhex-5-yn-3-ol
- (3R)-1-(4-Methylphenoxy)-2,2-dimethylhex-5-yn-3-ol
- (3R)-1-(4-Chlorophenoxy)-2,2-dimethylhex-5-yn-3-ol
Uniqueness
(3R)-1-(4-Methoxyphenoxy)-2,2-dimethylhex-5-yn-3-ol is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds that may have different substituents on the phenoxy group.
Eigenschaften
CAS-Nummer |
915976-10-2 |
|---|---|
Molekularformel |
C15H20O3 |
Molekulargewicht |
248.32 g/mol |
IUPAC-Name |
(3R)-1-(4-methoxyphenoxy)-2,2-dimethylhex-5-yn-3-ol |
InChI |
InChI=1S/C15H20O3/c1-5-6-14(16)15(2,3)11-18-13-9-7-12(17-4)8-10-13/h1,7-10,14,16H,6,11H2,2-4H3/t14-/m1/s1 |
InChI-Schlüssel |
COOVBROQEYCGMP-CQSZACIVSA-N |
Isomerische SMILES |
CC(C)(COC1=CC=C(C=C1)OC)[C@@H](CC#C)O |
Kanonische SMILES |
CC(C)(COC1=CC=C(C=C1)OC)C(CC#C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(4-methylphenyl)butan-2-ylidene]hydroxylamine](/img/structure/B12599206.png)
![2,5-Diazaspiro[3.4]octan-1-one, 2-(4-methoxyphenyl)-, (4S)-](/img/structure/B12599209.png)

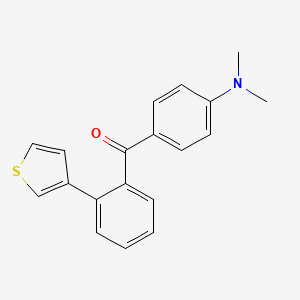
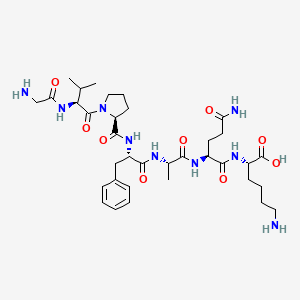
![5-[(2,6-Dichlorophenyl)methoxy]pyrazine-2-carbonyl azide](/img/structure/B12599233.png)
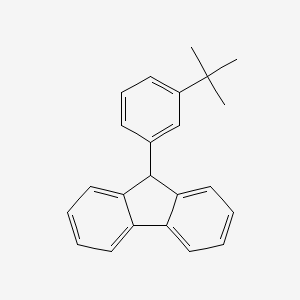
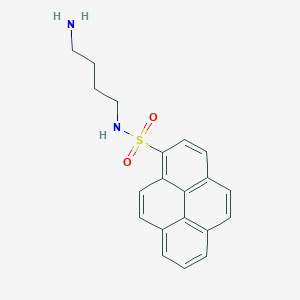


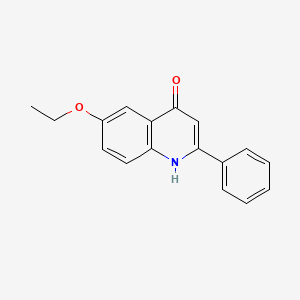
![1-(4-Methoxyphenyl)-2-[(3-methylbutyl)amino]-2-oxoethyl thiophene-2-carboxylate](/img/structure/B12599278.png)
![[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methyl cyclopentanecarboxylate](/img/structure/B12599280.png)
![N-Benzyl-N-{2-[(3-cyano-8-methylquinolin-2-yl)amino]ethyl}urea](/img/structure/B12599282.png)
